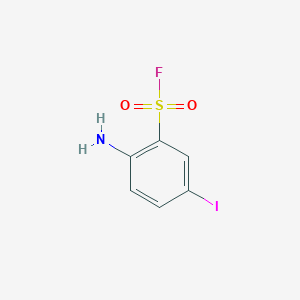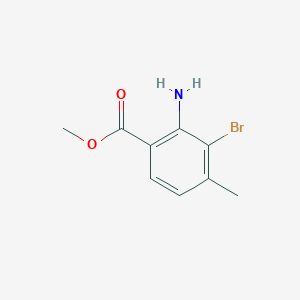![molecular formula C16H23NO2 B6598480 tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate CAS No. 1443981-06-3](/img/structure/B6598480.png)
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate (TNCEPC) is a synthetic compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. TNCEPC has been studied extensively over the past decades and its properties have been fully characterized.
Scientific Research Applications
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a potential drug target. tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been used in the preparation of a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of a variety of drugs, including antibiotics and anti-cancer drugs. tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has also been used as a catalyst in the synthesis of polymers and in the preparation of a variety of materials.
Mechanism of Action
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate acts as a nucleophile in reactions and is able to react with a wide range of electrophiles, including halides and other functional groups. The reaction is catalyzed by the presence of a base, such as pyridine, and the product is usually isolated by precipitation with ethyl acetate. The mechanism of action of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate ester, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. In addition, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has been shown to modulate the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is a relatively easy compound to synthesize and has a wide range of applications in the scientific research field. It is relatively stable and can be stored for long periods of time. The main advantage of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is that it can be used as a reagent in a variety of reactions, including organic synthesis and the preparation of a variety of drugs. However, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is also limited by its reactivity, as it is only able to react with a limited range of electrophiles.
Future Directions
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate has a wide range of potential applications in the scientific research field. There are many potential future directions for the compound, including the development of new synthesis methods, the exploration of its potential as a drug target, and the exploration of its potential as a catalyst in the preparation of a variety of materials. In addition, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate could be used in the development of new drugs, such as antibiotics and anti-cancer drugs. Finally, tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
Tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is synthesized by a reaction between 4-cyclopropylphenyl ethylcarbamate and tert-butyl chloride in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature and the product is isolated by precipitation with ethyl acetate. The yield of tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate is usually around 90%. The reaction is reversible and the product can be recycled by adding a base such as pyridine to the reaction mixture.
properties
IUPAC Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(17-15(18)19-16(2,3)4)12-5-7-13(8-6-12)14-9-10-14/h5-8,11,14H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLVDDHJQZDXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147254 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate | |
CAS RN |
1443981-06-3 | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-cyclopropylphenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid](/img/structure/B6598404.png)
![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)

![{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B6598435.png)


![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)
![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
